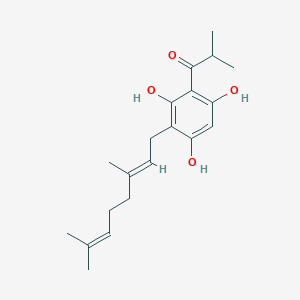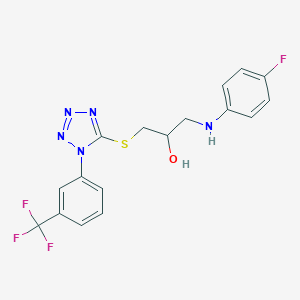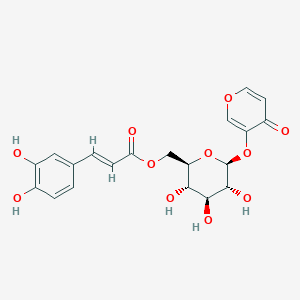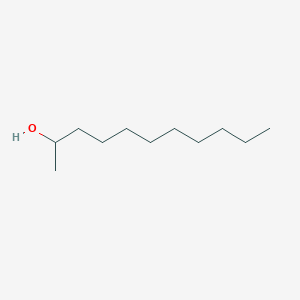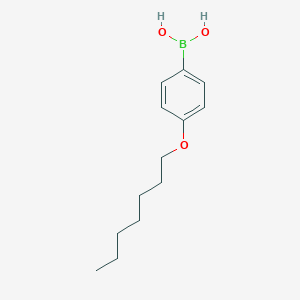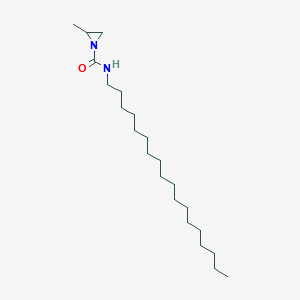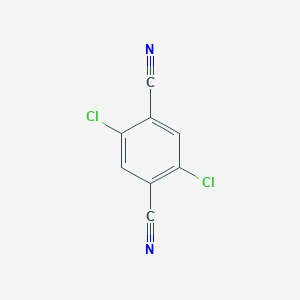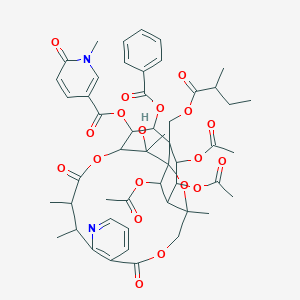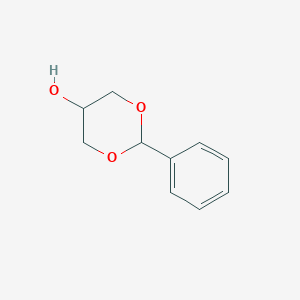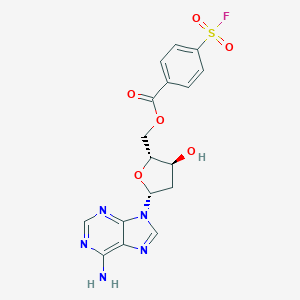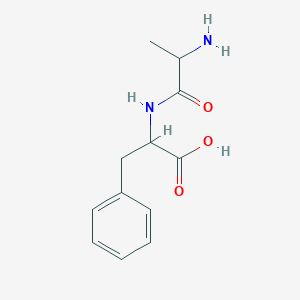
dl-Alanyl-dl-phenylalanine
Overview
Description
DL-Alanyl-DL-Phenylalanine is a dipeptide . It is a mixture of two forms of the essential amino acid phenylalanine, the naturally occurring L-phenylalanine and the synthetic D-phenylalanine .
Synthesis Analysis
The synthesis of DL-Alanyl-DL-Phenylalanine can be achieved from Ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy . Further studies have been conducted on the docking pose in D-center with cofactor NADPH and imine intermediate 2-imino-3-phenylpropanoic acid docked in generated PvDAPDH model .Molecular Structure Analysis
The molecular formula of DL-Alanyl-DL-Phenylalanine is C12H16N2O3 . The molecular weight is 236.27 . The IUPAC name is N-(2-aminopropanoyl)phenylalanine .Chemical Reactions Analysis
The dissociation of alanyl-phenylalanine in an aqueous solution proceeds as H2L+ = HL± + H, and HL± = H+ + L- . The constants of peptide ionization have been studied at numerous values of ionic strength against backgrounds of supporting electrolytes that differed in nature .Physical And Chemical Properties Analysis
DL-Alanyl-DL-Phenylalanine is a solid at 20 degrees Celsius . The boiling point is predicted to be 487.6±45.0 °C . The density is predicted to be 1.222±0.06 g/cm3 . The storage temperature is 4°C .Scientific Research Applications
Biochemical Research
“dl-Alanyl-dl-phenylalanine” is often used in biochemical research . It is a dipeptide, which means it consists of two amino acids connected by a single peptide bond. Dipeptides like this one are important in various biological processes and can be used to study protein structure and function .
Peptide Synthesis
This compound is used in peptide synthesis . Peptide synthesis is the production of peptides, which are organic compounds containing amino acid sequences. “dl-Alanyl-dl-phenylalanine” can be used as a building block in the synthesis of more complex peptides .
Chelation Therapy Research
There is some evidence that “dl-Alanyl-dl-phenylalanine” and similar compounds can act as powerful ferrous ion chelators . Chelators are substances that can form several bonds with a single metal ion, and in medicine, they are used to remove toxic metals from the body .
Drug Development
The unique properties of “dl-Alanyl-dl-phenylalanine” make it a potential candidate for drug development. Its ability to chelate metal ions could be useful in the development of drugs for diseases related to metal toxicity .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2-aminopropanoylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNVYXHOSHNURL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941963 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dl-Alanyl-dl-phenylalanine | |
CAS RN |
1999-45-7, 3061-95-8, 59905-28-1, 3061-90-3 | |
| Record name | Alanylphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-DL-Alanyl-DL-3-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC339933 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1999-45-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89668 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Phenylalanine, N-L-alanyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DL-alanyl-DL-3-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of dl-Alanyl-dl-phenylalanine in peptide chemistry?
A1: dl-Alanyl-dl-phenylalanine serves as a valuable building block in peptide synthesis. The provided research highlights its use in studying the phthaloyl method for peptide synthesis []. This method, involving phthalimidoacyl chlorides reacting with amino acids like dl-Alanyl-dl-phenylalanine, offers a route to creating longer peptide chains. These synthesized peptides have potential applications in various fields, including pharmaceuticals and materials science.
Q2: How is dl-Alanyl-dl-phenylalanine synthesized, and what challenges are associated with its preparation?
A2: The research by [] describes a method for synthesizing dl-Alanyl-dl-phenylalanine using the phthaloyl method. This involves reacting phthalimidoacyl chloride with dl-Alanyl-dl-phenylalanine in glacial acetic acid, followed by hydrazinolysis to obtain the desired dipeptide. While this method offers a pathway to dl-Alanyl-dl-phenylalanine, it might present challenges regarding yield optimization and purification, common considerations in peptide synthesis.
Q3: Can dl-Alanyl-dl-phenylalanine be used to synthesize cyclic peptides?
A3: While not directly demonstrated in the provided articles, the use of dl-Alanyl-dl-phenylalanine in synthesizing cyclic peptides, specifically piperazinediones, is plausible. A related study [] details the synthesis of 1-substituted-2,5(4H)-piperazinediones. Although it utilizes glycylglycine, dl-alanyl-DL-alanine, and dl-alanyl-DL-phenylalanine for synthesizing different piperazinediones, the potential for incorporating dl-Alanyl-dl-phenylalanine into similar cyclic structures exists. This possibility opens avenues for exploring the use of dl-Alanyl-dl-phenylalanine in creating structurally diverse cyclic peptides with potential biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

